molecular formula C6H11ClF3N B15237566 (1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine hcl

(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine hcl

Cat. No.: B15237566
M. Wt: 189.60 g/mol
InChI Key: UDDKBZNNHVCOJJ-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride is a chemical compound that features a cyclopentane ring substituted with a trifluoromethyl group and an amine group The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of (1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and interaction within biological membranes.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-(Trifluoromethyl)cyclopentan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    (1S,3R)-3-(Trifluoromethyl)cyclopentan-1-carboxylic acid: Contains a carboxylic acid group instead of an amine.

    (1S,3R)-3-(Trifluoromethyl)cyclopentan-1-thiol: Features a thiol group instead of an amine.

Uniqueness

(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride is unique due to the presence of both the trifluoromethyl group and the amine group on the cyclopentane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H11ClF3N

Molecular Weight

189.60 g/mol

IUPAC Name

(1S,3R)-3-(trifluoromethyl)cyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-1-2-5(10)3-4;/h4-5H,1-3,10H2;1H/t4-,5+;/m1./s1

InChI Key

UDDKBZNNHVCOJJ-JBUOLDKXSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(F)(F)F)N.Cl

Canonical SMILES

C1CC(CC1C(F)(F)F)N.Cl

Origin of Product

United States

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